

# Application Notes and Protocols for Fgfr3-IN-2 in Immunohistochemistry

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## Compound of Interest

Compound Name: *Fgfr3-IN-2*

Cat. No.: *B12408815*

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## Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Aberrant activation of FGFR3 due to mutations or gene fusions is a known driver in various cancers, including urothelial carcinoma, and is also associated with skeletal dysplasias.[1][3][4][5] Consequently, FGFR3 has emerged as a significant therapeutic target in oncology and other fields. **Fgfr3-IN-2** is a potent and selective small-molecule inhibitor of FGFR3 kinase activity. These application notes provide detailed protocols for utilizing immunohistochemistry (IHC) to evaluate the pharmacodynamic effects of **Fgfr3-IN-2** by assessing the inhibition of FGFR3 signaling in preclinical models.

## Mechanism of Action

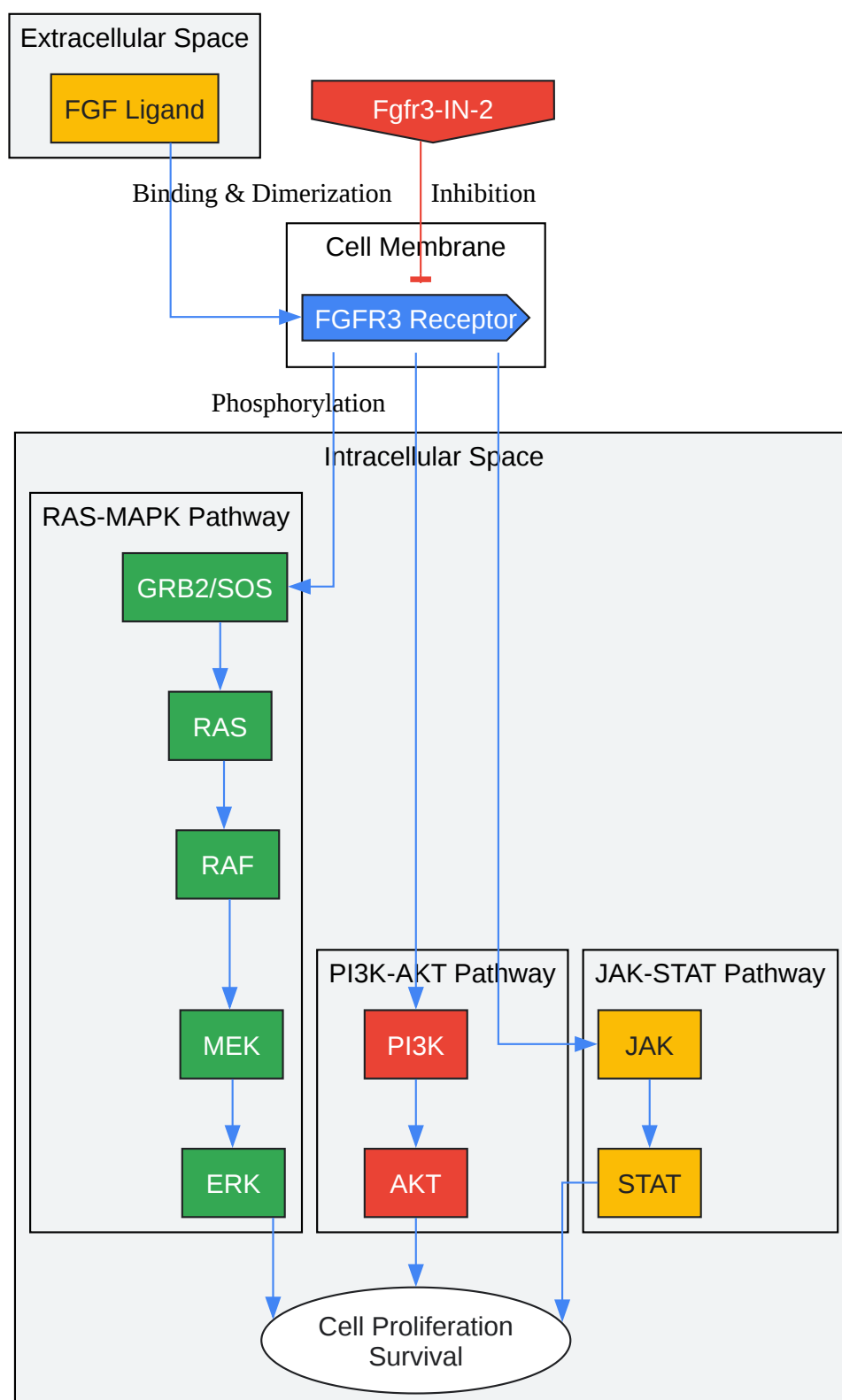
**Fgfr3-IN-2** is an ATP-competitive inhibitor that specifically targets the kinase domain of FGFR3. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition leads to a reduction in the phosphorylation of key downstream effectors such as ERK (MAPK), AKT, and STAT proteins, ultimately resulting in decreased cell proliferation and induction of apoptosis in FGFR3-dependent tumor cells.[6][7]

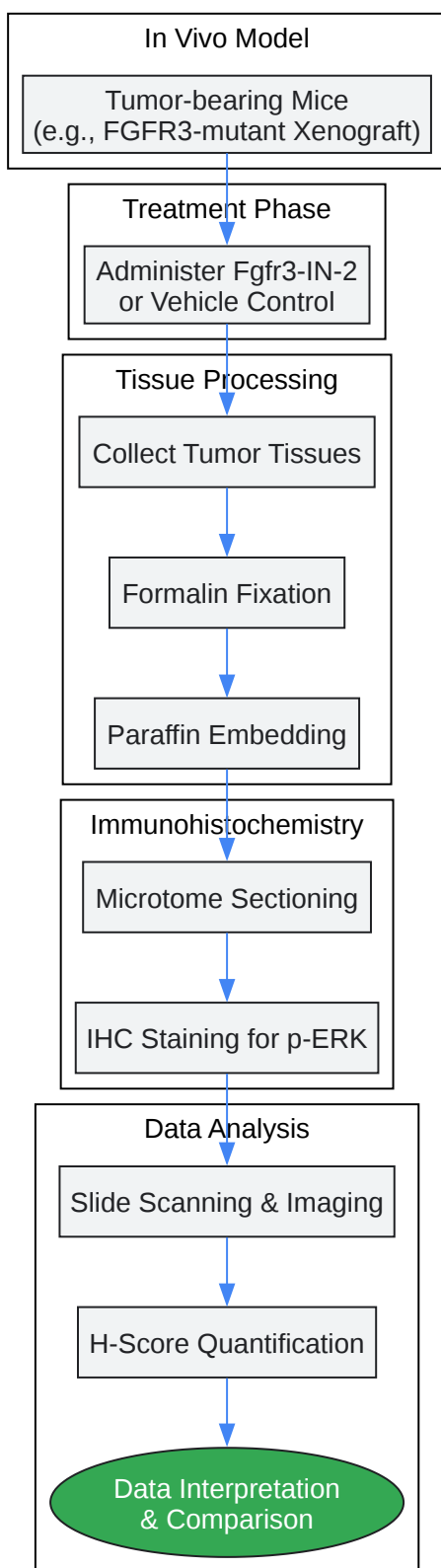
## Data Presentation

The following table summarizes hypothetical quantitative data from an immunohistochemistry experiment designed to assess the in vivo efficacy of **Fgfr3-IN-2** in a xenograft model of urothelial carcinoma with an activating FGFR3 mutation. Tumor sections were stained for phosphorylated ERK (p-ERK), a downstream marker of FGFR3 activity, and the staining intensity was quantified using the H-score method.

Treatment Group	Dose	N	Mean p-ERK H-Score	Standard Deviation	% Inhibition
Vehicle Control	-	5	250	25	0%
Fgfr3-IN-2	10 mg/kg	5	120	15	52%
Fgfr3-IN-2	30 mg/kg	5	65	10	74%

## Signaling Pathway





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